REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].C(N(CC)CC)C.[Mg+2].[Cl-].[Cl-].[CH2:23]=[O:24].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(#N)C>[OH:10][C:5]1[C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:23]=[O:24] |f:2.3.4|
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C=CC=C1)O)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.11 g
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been dried under vacuum
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Type
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TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
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was then added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to reflux
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 1 N HCl (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, 98:2 to 95:5 hexanes/EtOAc)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=CC=C1OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |